1-(4-Fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
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Overview
Description
1-(4-Fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is an organic compound that features a fluorophenyl group, a methylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization.
Thioether Formation: The oxadiazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Ketone Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: It can be used as a probe to study the interactions of oxadiazole derivatives with various biological systems.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone: Similar structure but with a sulfonyl group instead of a thioether.
1-[4-(4-Fluorophenyl)methoxy]-3,5-dimethylphenyl]ethanone: Similar structure but with a methoxy group instead of an oxadiazole ring.
Uniqueness
1-(4-Fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields where specific interactions with biological or material targets are required.
Properties
Molecular Formula |
C17H13FN2O2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C17H13FN2O2S/c1-11-2-4-13(5-3-11)16-19-20-17(22-16)23-10-15(21)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3 |
InChI Key |
DAWMCHLWGGTMCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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